![molecular formula C14H19NO5S B12558298 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid CAS No. 188634-48-2](/img/structure/B12558298.png)
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a diethylsulfamoyl group, a methoxy group, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-[4-(Diethylsulfamoyl)phenyl]prop-2-enoic acid: Similar structure but lacks the methoxy group.
(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: Contains additional methoxy groups.
3-{[5-(Diethylsulfamoyl)-2-ethoxyphenyl]sulfamoyl}-4-methoxybenzoic acid: Contains an ethoxy group instead of a methoxy group.
Uniqueness
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
188634-48-2 |
|---|---|
Fórmula molecular |
C14H19NO5S |
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
3-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-4-15(5-2)21(18,19)12-7-8-13(20-3)11(10-12)6-9-14(16)17/h6-10H,4-5H2,1-3H3,(H,16,17) |
Clave InChI |
VAZWEQYCXOEEBJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)

![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
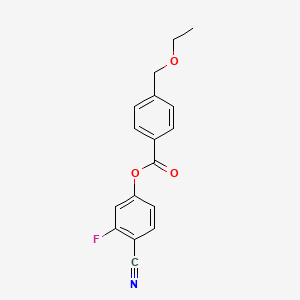

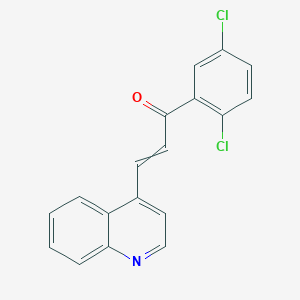



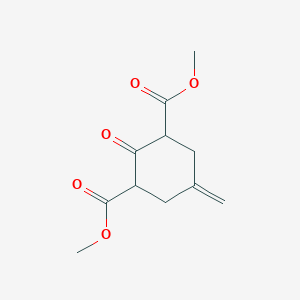
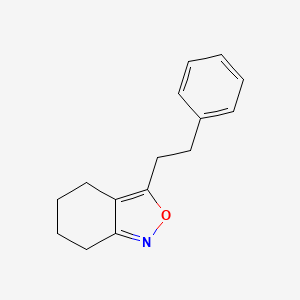
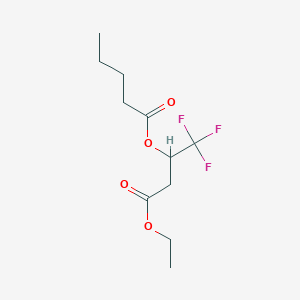
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
